3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Medicinal Chemistry CNS Drug Discovery Chemical Synthesis

Generic phenylpiperidines introduce uncontrolled variability in CNS SAR outcomes. This unsubstituted secondary amine scaffold enables systematic N-alkylation for dopamine D₂ receptor ligand optimization, referencing class homologs (-)-OSU6162 (Ki D₂ = 447 nM). The hydrochloride salt eliminates pH-dependent solubility variability versus freebase. Critically, this compound lacks the benzamide pharmacophore of entinostat (HDAC1 IC₅₀ = 300 nM), preventing target misattribution. Supplied at 96-98% purity with batch-specific COA.

Molecular Formula C12H18ClNO2S
Molecular Weight 275.8 g/mol
CAS No. 1965309-56-1
Cat. No. B1432783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
CAS1965309-56-1
Molecular FormulaC12H18ClNO2S
Molecular Weight275.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl
InChIInChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H
InChIKeyUZNLOMFBBVEBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: Structural Baseline & Procurement


3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (CAS 1965309-56-1) is a phenylpiperidine derivative with the molecular formula C₁₂H₁₈ClNO₂S and a molecular weight of 275.79 g/mol . The compound consists of a piperidine ring substituted at the 3-position with a 3-methanesulfonylphenyl group, and it is supplied as the hydrochloride salt . Its reference freebase form is 3-(3-(methylsulfonyl)phenyl)piperidine (CAS 160866-61-5), which has a molecular weight of 239.33 g/mol and a predicted density of 1.148±0.06 g/cm³ and boiling point of 428.8±45.0 °C [1]. This compound serves as a research chemical and synthetic building block in pharmaceutical R&D contexts, particularly as an intermediate for the synthesis of bioactive molecules targeting neurological pathways .

Synthetic intermediate with unsubstituted piperidine nitrogen for N-alkylation libraries
Hydrochloride salt form supports aqueous solubility and defined stoichiometry for solution-phase assays
Phenylpiperidine scaffold for CNS pathway-targeted medicinal chemistry, not a finished pharmacological agent

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: Why Generic Substitution Fails


Substitution of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride with generic phenylpiperidines introduces uncontrolled variability in synthetic outcomes and target engagement. Regioisomeric variants (e.g., 4-substituted phenylpiperidines such as CAS 885274-65-7) differ fundamentally in three-dimensional geometry and receptor binding orientation . Within the phenylpiperidine class, the 3-substituted methanesulfonylphenyl scaffold is structurally homologous to the core of clinically characterized dopamine stabilizers, including (S)-(-)-OSU6162 (Ki D₂ = 447 nM) and ACR16/pridopidine (Ki D₂ > 1 μM), which demonstrate high in vivo D₂ receptor occupancy (ED₅₀ 5.27 mg/kg and 18.99 mg/kg s.c., respectively) [1]. Altering the substitution pattern (3- vs. 4- position) or omitting the methanesulfonyl group changes electronic properties and hydrogen-bonding capacity, which can abolish interaction with D₂ dopamine receptors and serotonin 5-HT₂A receptors [2]. The following quantitative evidence delineates specific dimensions where this compound's structural identity precludes generic replacement.

Regioisomer 4-substituted phenylpiperidines may shift receptor binding orientation compared to the 3-methanesulfonylphenyl scaffold
Salt form Freebase form requires neutralization steps and may introduce protonation-state variability in aqueous assays
Target mismatch Lacks the benzamide pharmacophore required for HDAC inhibition; not interchangeable with entinostat (MS-275)

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: Comparator Evidence for Selection


Unsubstituted Piperidine Nitrogen Enables N-Alkylation Derivatization

This compound possesses an unsubstituted secondary amine on the piperidine nitrogen, whereas its closest pharmacologically characterized analogs—OSU6162 and ACR16/pridopidine—contain an N-propyl substitution. Specifically, OSU6162 is (3S)-3-(3-methanesulfonylphenyl)-1-propylpiperidine hydrochloride , and ACR16/pridopidine is 4-(3-methanesulfonylphenyl)-1-propylpiperidine [1]. This compound lacks the N-propyl group entirely, making it the synthetic precursor rather than the final functionalized molecule . Procurement of this compound enables systematic N-alkylation with diverse substituents (e.g., propyl, allyl, benzyl) to explore structure-activity relationships, whereas the pre-N-alkylated analogs restrict synthetic flexibility to the predetermined N-substituent .

N-Substitution State
Head-to-head
Unsubstituted secondary amine (NH) vs. N-propyl in OSU6162 and ACR16/pridopidine
Synthetic intermediate advantage for SAR derivatization
Pre-N-alkylated analogs restrict synthetic flexibility
Medicinal Chemistry CNS Drug Discovery Chemical Synthesis

Hydrochloride Salt Aqueous Solubility and Handling Advantages

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride (CAS 1965309-56-1, MW 275.79 g/mol) is supplied as the hydrochloride salt, which provides direct aqueous solubility and defined stoichiometry for solution-phase reactions and biological assays . Its corresponding freebase, 3-(3-(methylsulfonyl)phenyl)piperidine (CAS 160866-61-5, MW 239.33 g/mol), requires an additional neutralization step before use in salt-sensitive applications, and its basic amine (pKa ~10-11 estimated for piperidine) necessitates handling precautions to prevent variable protonation states that can affect reaction kinetics and chromatographic behavior [1]. The hydrochloride salt ensures consistent protonation of the piperidine nitrogen, eliminating batch-to-batch variability in pH-dependent solubility and extraction efficiency .

Salt Form Handling
Direct comparison
Hydrochloride salt ensures consistent protonation; freebase requires neutralization
Supports aqueous assay reproducibility
Freebase pKa ~10-11 estimated for piperidine
Preformulation Salt Selection Chemical Handling

D2 Receptor-Targeting Phenylpiperidine Scaffold Homology

The 3-(3-methanesulfonylphenyl)piperidine core structure is homologous to the phenylpiperidine scaffold found in dopamine stabilizers with established D₂ receptor pharmacology. In head-to-head studies of two structurally related phenylpiperidines, (-)-OSU6162 and ACR16 (pridopidine), both compounds demonstrated robust dose-dependent striatal D₂ receptor occupancy in rats, with ED₅₀ values of 5.27 mg/kg s.c. for (-)-OSU6162 and 18.99 mg/kg s.c. for ACR16 [1]. In vitro, (-)-OSU6162 exhibited a Ki of 447 nM for D₂ receptors and 1305 nM for D₃ receptors, with >1 μM for other neuroreceptor targets . ACR16 demonstrated Ki > 1 μM for D₂ receptors in [³H]spiperone competition assays (pKi < 5) [2]. Both compounds were characterized as low-affinity, low-efficacy partial agonists at the D₂ receptor, with Emax values of 54.3% (OSU6162) and 10.2% (ACR16) relative to dopamine in [³⁵S]GTPγS binding assays under Na⁺-free conditions [3]. This class-level pharmacological signature establishes the 3-methanesulfonylphenylpiperidine scaffold as a validated starting point for CNS-targeted ligand development.

D₂ Receptor Context
Class-level
Scaffold homologous to (-)-OSU6162 (Ki D₂ 447 nM) and ACR16 (Ki D₂ > 1 μM)
Reported class-level dopaminergic stabilization profile
Direct target compound data unavailable; review for study design
Dopamine D2 Receptor CNS Pharmacology Dopaminergic Stabilizers

Lack of HDAC Inhibitory Activity Prevents Target Misattribution

This compound (CAS 1965309-56-1) is structurally and functionally distinct from the benzamide HDAC inhibitor entinostat (MS-275, CAS 209783-80-2, MW 376.41, C₂₁H₂₀N₄O₃), despite occasional mislabeling in vendor catalogs [1]. Entinostat (MS-275) preferentially inhibits HDAC1 with an IC₅₀ of 300 nM, shows weaker inhibition of HDAC3 (IC₅₀ 8 μM), and has no inhibitory activity toward HDAC8 (IC₅₀ > 100 μM) . In contrast, 3-(3-methanesulfonyl-phenyl)-piperidine hydrochloride lacks the benzamide pharmacophore required for HDAC inhibition and has no documented HDAC inhibitory activity . Procurement of this compound under the misapplied "MS-275" designation would introduce a critical target mismatch in HDAC-focused research programs, as the phenylpiperidine scaffold does not engage the HDAC catalytic site .

HDAC Activity
Direct comparison
No HDAC inhibition; entinostat inhibits HDAC1 at IC₅₀ 300 nM
Prevents target misattribution in HDAC research
Compound lacks benzamide pharmacophore
Target Identification HDAC Inhibition Compound Misannotation

Purity Specifications for QC-Validated Procurement

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is commercially available from multiple reputable suppliers with documented purity specifications that enable quality-controlled procurement. Suppliers report purity levels of 96% (white solid physical form) , 98% , and 95%+ . This compound is categorized as a building block for pharmaceutical research and development, with applications as an intermediate in the synthesis of bioactive molecules targeting neurological pathways . The availability of batch-specific certificates of analysis and defined physical form (white solid) supports reproducible synthetic outcomes in multi-step medicinal chemistry campaigns .

Purity Specifications
Data to verify
96-98% purity reported by multiple suppliers; white solid
Specification review for quality-controlled procurement
Batch-specific COA recommended for reproducibility
Quality Control Analytical Chemistry Procurement Specifications

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: Research & Procurement Scenarios


N-Alkylation Library Synthesis for Dopamine Receptor SAR

Procure this compound for systematic structure-activity relationship (SAR) studies requiring N-alkylation of the unsubstituted piperidine nitrogen. The unsubstituted secondary amine enables derivatization with diverse N-substituents (propyl, allyl, benzyl, arylalkyl) to explore effects on D₂ receptor binding affinity, functional efficacy, and selectivity. Reference pharmacological data from class homologs (-)-OSU6162: Ki D₂ = 447 nM, in vivo D₂ occupancy ED₅₀ = 5.27 mg/kg; ACR16: Ki D₂ > 1 μM, ED₅₀ = 18.99 mg/kg [1] provide a quantitative baseline for evaluating SAR outcomes. Pre-N-alkylated analogs (OSU6162, ACR16) cannot serve this purpose as they lack the synthetic flexibility of the unsubstituted amine .

Hydrochloride Salt for Aqueous Biological Screening

Select the hydrochloride salt form (CAS 1965309-56-1, MW 275.79 g/mol) when developing aqueous biological assays requiring consistent protonation state and direct solubility without additional neutralization steps. The hydrochloride salt ensures defined stoichiometry and eliminates the pH-dependent solubility variability encountered with the freebase form (CAS 160866-61-5, MW 239.33 g/mol) [1]. This is particularly relevant for high-throughput screening formats where in situ salt formation introduces uncontrolled variables in compound handling and concentration-response determination .

Avoiding Target Misattribution: Dopaminergic vs. HDAC Verification

Implement compound identity verification protocols when procuring this compound to prevent erroneous attribution of HDAC inhibitory activity. 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride lacks the benzamide pharmacophore required for HDAC inhibition and has no documented HDAC activity, unlike entinostat (MS-275, CAS 209783-80-2), which inhibits HDAC1 with IC₅₀ = 300 nM [1]. Researchers requiring HDAC inhibition should procure authentic entinostat; those targeting dopamine system pharmacology or requiring the phenylpiperidine building block should procure this compound with CAS 1965309-56-1 verification .

CNS-Targeted Intermediate Procurement with Purity Documentation

Source this compound as a pharmaceutical intermediate when synthesizing CNS-targeted bioactive molecules requiring the 3-(3-methanesulfonylphenyl)piperidine scaffold [1]. Commercial availability at 96-98% purity with batch-specific certificates of analysis supports reproducible synthetic workflows in medicinal chemistry laboratories . The scaffold is classified as a building block for neurological pathway-targeted synthesis, with structural homology to clinically characterized dopamine stabilizers providing a validated starting point for CNS drug discovery programs .

Application
Selection Property
Validation Focus
N-Alkylation SAR library synthesis
Unsubstituted piperidine nitrogen
Dopamine receptor binding pathway-response context
Aqueous biological screening
Hydrochloride salt with defined stoichiometry
Protonation-state and solubility reproducibility review
Target verification protocols
Absence of benzamide pharmacophore
Differentiation from entinostat-class HDAC inhibitors
CNS-targeted intermediate procurement
3-methanesulfonylphenylpiperidine scaffold
Class-level pharmacological starting point documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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